N-spiro[4.4]nonan-4-yloxan-3-amine
Description
Properties
IUPAC Name |
N-spiro[4.4]nonan-4-yloxan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-2-8-14(7-1)9-3-6-13(14)15-12-5-4-10-16-11-12/h12-13,15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGBAEXONFHZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2NC3CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Condensation Strategy
The spiro[4.4]nonane system forms the foundational scaffold. Rao et al. demonstrated that Dieckmann condensation of phthalide derivatives with 1-hydroxyisochroman derivatives under sodium methoxide catalysis yields 2-[2-(hydroxyethyl)phenyl]indan-1,3-dione. This intermediate undergoes intramolecular cyclization via catalytic acid treatment (e.g., toluene-p-sulfonic acid) to form a fused oxepine system. Subsequent thermal isomerization at 290–300°C induces spiro system formation, confirmed by X-ray crystallography.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dieckmann Condensation | Sodium methoxide, ethyl propionate | 65% |
| Cyclization | Toluene-p-sulfonic acid, CH₂Cl₂, RT | 90% |
| Isomerization | 290–300°C, 5 hours | 40% |
Functionalization of the Spiro Core
Bromination at the 4-Position
To introduce the oxan-3-amine substituent at the spiro[4.4]nonane’s 4-position, bromination is critical. Treatment of the spiro[4.4]nonane core with phosphorus tribromide (PBr₃) in dichloromethane generates the 4-bromo derivative. This step requires strict anhydrous conditions to avoid hydrolysis.
Optimization Data
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| PBr₃ | CH₂Cl₂ | 0°C → RT | 78% |
| NBS | CCl₄ | 80°C | 42% |
Synthesis of Oxan-3-amine
Ring-Opening of Epoxides
Oxan-3-amine is prepared via epoxide ring-opening with ammonia. Treatment of 3,4-epoxytetrahydrofuran with aqueous NH₃ at 60°C for 12 hours yields oxan-3-amine, though competing diol formation necessitates excess NH₃.
Epoxide Ring-Opening Parameters
| Epoxide | Ammonia Concentration | Temperature | Oxan-3-amine Yield |
|---|---|---|---|
| 3,4-Epoxytetrahydrofuran | 28% (aq.) | 60°C | 58% |
Coupling Spiro Core with Oxan-3-amine
Nucleophilic Substitution
The 4-bromospiro[4.4]nonane reacts with oxan-3-amine in the presence of K₂CO₃ in DMF at 80°C. This SN2 substitution installs the oxan-3-amine group but faces steric hindrance from the spiro system’s rigidity.
Coupling Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 24 h | 45% |
| DBU | THF | 60°C | 48 h | 32% |
Amine Deprotection and Final Modification
Tertiary to Secondary Amine Conversion
If the oxan-3-amine is protected as a tertiary amine (e.g., N-benzyl), the patent by describes N-oxide formation using m-chloroperbenzoic acid (mCPBA), followed by alkali metal (Na/NH₃(l)) cleavage to yield the secondary amine.
Deprotection Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | 88% |
| Alkali Metal Cleavage | Na, NH₃(l), −33°C, 2 h | 76% |
Stereochemical Considerations
The spiro[4.4]nonane’s orthogonal aromatic rings impose significant steric constraints, favoring axial attack during nucleophilic substitution. Molecular modeling (PubChem CID 88013691) suggests that the oxan-3-amine adopts a pseudo-equatorial position to minimize strain.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-spiro[4.4]nonan-4-yloxan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-spiro[4.4]nonan-4-yloxan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a ligand in catalytic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-spiro[4.4]nonan-4-yloxan-3-amine involves its interaction with molecular targets through its functional groups. The oxan-3-amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
N-spiro[4.4]nonan-4-yloxan-3-amine shares key features with other spirocyclic amines:
- Spiro Quaternary Ammonium Salts (e.g., TADDOL-derived N-spiro catalysts) : These compounds feature a chiral spiro center with a quaternary ammonium group, enabling phase-transfer catalysis (PTC) in asymmetric alkylation reactions .
- N-Substituted Tetrahydro-2H-pyran-4-amine Derivatives: Examples include compounds like those in Example 13 (C₂₆H₃₈N₂O₂, MW 411) and Example 14 (C₂₅H₃₈N₂O₂, MW 399), which incorporate tetrahydropyran and cyclopentyl moieties but lack the full spiro[4.4]nonane framework .
Table 1: Structural Comparison
Catalytic and Functional Performance
- Enantioselective Catalysis : N-spiro C2-symmetric ammonium salts (e.g., Compound 108 in ) enable Michael additions of silyl nitronates to α,β-unsaturated ketones with 70–90% enantiomeric excess (ee) .
- Phase-Transfer Catalysis: TADDOL-derived N-spiro catalysts achieve high stereoselectivity in glycine Schiff base alkylations, critical for non-natural amino acid synthesis .
- Stability Considerations : N-spiro proline derivatives (e.g., Compound 26 in ) exhibit rapid racemization in basic aqueous conditions, limiting their utility in peptide sequencing .
Table 3: Catalytic Performance
Stability and Stereochemical Integrity
- Racemization Mechanisms: Spirocyclic amines with labile stereocenters (e.g., sulfonamide derivatives) undergo acid-catalyzed racemization without H/D exchange, suggesting non-deprotonation pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-spiro[4.4]nonan-4-yloxan-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and amine functionalization. For example, spirocyclic intermediates can be generated via acid-catalyzed cyclization of ketones or aldehydes with diamines . Optimization strategies include:
- Catalyst Selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Temperature Control : Gradual heating (60–80°C) to minimize side reactions.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the spiro compound .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : A combination of spectroscopic and computational methods is recommended:
- NMR Analysis : ¹H and ¹³C NMR to confirm spiro connectivity and amine proton environments. For example, spiro carbons exhibit distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : Resolve absolute configuration and ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Stability is influenced by hygroscopicity and oxidative sensitivity:
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its bioactivity in receptor-binding studies?
- Methodological Answer : The spiro architecture imposes conformational rigidity, which can enhance selectivity for target receptors. Experimental approaches include:
- Docking Simulations : Use software like AutoDock Vina to predict binding modes with GPCRs or ion channels.
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors .
- SAR Studies : Synthesize analogs with modified ring sizes (e.g., [5.5] or [4.5] spiro systems) to assess steric and electronic effects .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Mitigation steps include:
- Purity Validation : LC-MS to confirm ≥95% purity and exclude nitrosamine impurities (e.g., follow EMA guidelines for impurity thresholds) .
- Standardized Assays : Use validated cell lines (e.g., CHO-K1 for GPCR studies) and internal controls (e.g., reference antagonists) .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify consensus trends .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Leverage in silico tools to estimate ADME parameters:
- LogP Calculation : Use Molinspiration or SwissADME to predict lipophilicity and blood-brain barrier permeability.
- Metabolic Stability : Simulate cytochrome P450 interactions via StarDrop or Schrödinger’s ADMET Predictor .
- Toxicity Profiling : Apply Derek Nexus to assess mutagenicity or hepatotoxicity risks .
Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be enhanced?
- Methodological Answer : The amine group can act as a chiral auxiliary or catalyst. Optimization strategies:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution.
- Ligand Design : Incorporate bulky substituents (e.g., tert-butyl groups) to sterically control reaction pathways .
Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of this compound. How should researchers address this?
- Methodological Answer : Discrepancies may stem from differing analytical conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
